GABAA Receptor Modulation: Potentiation Profile vs. Propofol and 3,5-Di-tert-butylphenol
3,5-Diisopropylcatechol is a moderate potentiator of GABA responses at human GABAA (α1β2γ2s) receptors, with a potency of −log(EC50) = 4.4 [1]. This is 20-fold weaker than the clinical anesthetic propofol (2,6-diisopropylphenol, −log(EC50) = 5.7) but is 2.5-fold more potent than its direct catechol analog 3,5-di-tert-butylphenol (−log(EC50) = 4.0) [1]. Unlike propofol, which is a potent anesthetic, 3,5-diisopropylcatechol's moderate activity profile makes it a valuable tool for parsing the structural determinants of GABAA receptor modulation without the confounding effects of full agonism.
| Evidence Dimension | Potentiation of GABA (EC20) responses (GABAA α1β2γ2s receptors) |
|---|---|
| Target Compound Data | −log(EC50) = 4.4 (EC50 ≈ 40 µM) |
| Comparator Or Baseline | Propofol: −log(EC50) = 5.7 (EC50 ≈ 2 µM); 3,5-di-tert-butylphenol: −log(EC50) = 4.0 (EC50 ≈ 100 µM) |
| Quantified Difference | 3,5-Diisopropylcatechol is 20-fold less potent than propofol and 2.5-fold more potent than 3,5-di-tert-butylphenol. |
| Conditions | Human GABAA α1β2γ2s receptors expressed in Xenopus laevis oocytes; two-electrode voltage clamp electrophysiology. EC50 values in molar units. |
Why This Matters
This precise potency ranking enables a researcher to select a partial modulator for mechanistic studies, where a strong agonist like propofol would saturate the response, making subtle allosteric effects undetectable.
- [1] Krasowski MD, et al. 4D-QSAR Analysis of a Set of Propofol Analogues: Mapping Binding Sites for an Anesthetic Phenol on the GABAA Receptor. Journal of Medicinal Chemistry. 2002;45(15):3210-3221. doi:10.1021/jm010461a. View Source
